molecular formula C9H7N3 B13903773 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile CAS No. 1638591-52-2

7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13903773
CAS No.: 1638591-52-2
M. Wt: 157.17 g/mol
InChI Key: KDQICKZZQOYIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One efficient method involves the reaction of 5-amino-4-cyano-1H-pyrazole with 3-methyl-2-butanone under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1638591-52-2

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-3-2-4-9-8(5-10)6-11-12(7)9/h2-4,6H,1H3

InChI Key

KDQICKZZQOYIHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C=NN12)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.